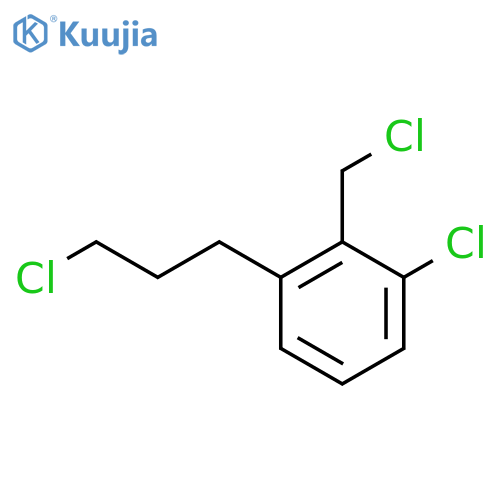

Cas no 1806325-03-0 (2-Chloro-6-(3-chloropropyl)benzyl chloride)

2-Chloro-6-(3-chloropropyl)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-(3-chloropropyl)benzyl chloride

-

- インチ: 1S/C10H11Cl3/c11-6-2-4-8-3-1-5-10(13)9(8)7-12/h1,3,5H,2,4,6-7H2

- InChIKey: BBAFRHYXUAWVHL-UHFFFAOYSA-N

- SMILES: ClCCCC1C=CC=C(C=1CCl)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- トポロジー分子極性表面積: 0

- XLogP3: 4.1

2-Chloro-6-(3-chloropropyl)benzyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011747-500mg |

2-Chloro-6-(3-chloropropyl)benzyl chloride |

1806325-03-0 | 97% | 500mg |

839.45 USD | 2021-06-25 | |

| Alichem | A013011747-250mg |

2-Chloro-6-(3-chloropropyl)benzyl chloride |

1806325-03-0 | 97% | 250mg |

499.20 USD | 2021-06-25 | |

| Alichem | A013011747-1g |

2-Chloro-6-(3-chloropropyl)benzyl chloride |

1806325-03-0 | 97% | 1g |

1,519.80 USD | 2021-06-25 |

2-Chloro-6-(3-chloropropyl)benzyl chloride 関連文献

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

2-Chloro-6-(3-chloropropyl)benzyl chlorideに関する追加情報

Research Brief on 2-Chloro-6-(3-chloropropyl)benzyl chloride (CAS: 1806325-03-0): Recent Advances and Applications

2-Chloro-6-(3-chloropropyl)benzyl chloride (CAS: 1806325-03-0) is a chlorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug synthesis and material science. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential industrial applications.

One of the most notable advancements in the study of 2-Chloro-6-(3-chloropropyl)benzyl chloride is its role in the synthesis of novel benzyl chloride derivatives with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of covalent inhibitors targeting cysteine proteases, which are implicated in various diseases, including cancer and inflammatory disorders. The study highlighted the compound's ability to form stable covalent adducts with active-site cysteine residues, thereby inhibiting protease activity with high specificity.

In addition to its pharmaceutical applications, recent research has also investigated the compound's potential in material science. A study conducted by researchers at the Massachusetts Institute of Technology (MIT) revealed that 2-Chloro-6-(3-chloropropyl)benzyl chloride can serve as a cross-linking agent in the synthesis of polymeric materials with tunable mechanical properties. The study, published in Advanced Materials, demonstrated that the compound's dual-reactive chloromethyl groups enable the formation of robust polymer networks, making it a promising candidate for applications in coatings, adhesives, and biomedical devices.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-Chloro-6-(3-chloropropyl)benzyl chloride. A 2024 report in Organic Process Research & Development addressed these challenges by proposing an optimized synthetic route that minimizes byproduct formation and improves yield. The report emphasized the importance of controlling reaction conditions, such as temperature and solvent choice, to achieve high purity and scalability. These findings are expected to facilitate the compound's broader adoption in industrial settings.

Looking ahead, future research on 2-Chloro-6-(3-chloropropyl)benzyl chloride is likely to focus on expanding its applications in targeted drug delivery systems and biodegradable materials. Preliminary studies suggest that the compound's reactive groups can be functionalized to enable site-specific drug release or environmental degradation, addressing critical needs in personalized medicine and sustainable chemistry. As the field continues to evolve, this compound is poised to play a pivotal role in bridging the gap between chemical synthesis and biological innovation.

1806325-03-0 (2-Chloro-6-(3-chloropropyl)benzyl chloride) Related Products

- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)

- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)

- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)

- 6425-32-7(3-morpholino-1,2-propanediol)

- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)

- 1326822-04-1(6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one)

- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)

- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)

- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)